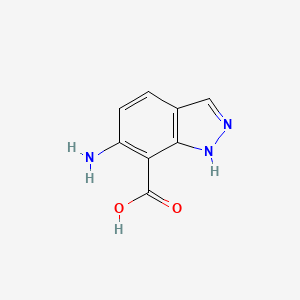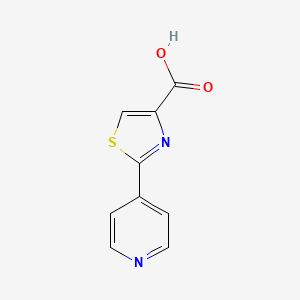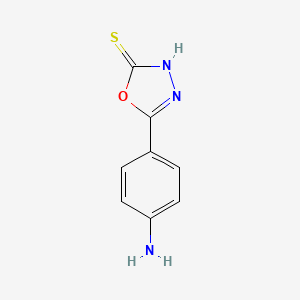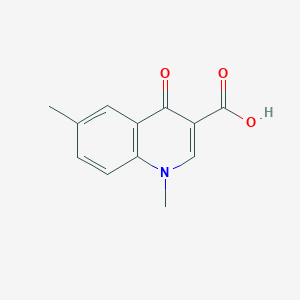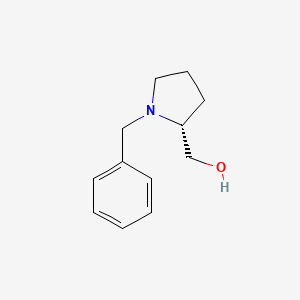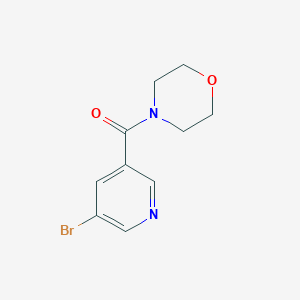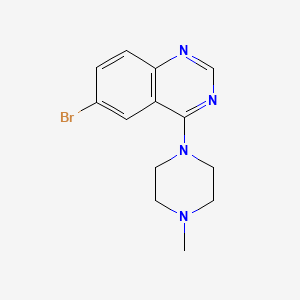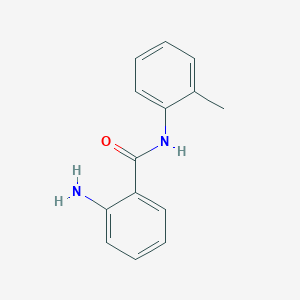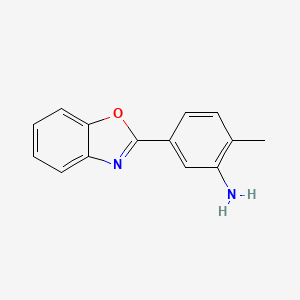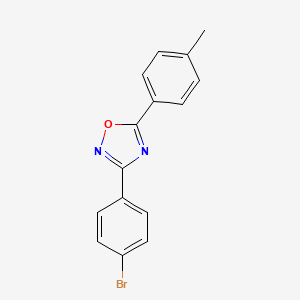
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, also known as 4-bromo-5-methyl-1,2,4-oxadiazole, is a heterocyclic compound that has been studied for its various applications in scientific research. This compound is widely used in the synthesis of organic compounds, and its ability to undergo a variety of reactions makes it a valuable tool for the synthesis of a variety of compounds. In addition, the compound has been studied for its potential applications in medicinal chemistry, as well as its ability to interact with proteins and other molecules.
Scientific Research Applications
Synthesis and Structural Characterization
- One-pot Synthesis and Crystal Structures : The study by Jiang et al. (2014) explored the synthesis and structural characterization of related heterocyclic compounds, emphasizing the importance of intermolecular interactions in stabilizing these structures (Jiang et al., 2014).
Biomedical Applications
- Potential in Biomedical Applications : Ryzhkova et al. (2020) highlighted the synthesis of a compound related to 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, noting its potential for various biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : Kaneria et al. (2016) synthesized novel derivatives of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, related to the 1,2,4-oxadiazole compound, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Liquid Crystalline Properties
- Liquid Crystalline Properties : Ali and Tomi (2018) conducted a study on derivatives of 1,2,4-oxadiazole, investigating their liquid crystalline properties and the influence of terminal substituents. This research provides insights into the relationship between chemical structure and liquid crystalline behavior (Ali & Tomi, 2018).
Electronic and Photophysical Applications
- Organic Light Emitting Devices (OLEDs) : Mallesham et al. (2014) synthesized anthracene-oxadiazole derivatives, including structures similar to this compound, for use in OLEDs. Their study offers valuable insights into the potential of such compounds in electronic applications (Mallesham et al., 2014).
Molecular Structure and Spectroscopy
- Spectroscopic Analysis and Molecular Structure : Studies by Batista et al. (2000) and Yu et al. (2010) provide detailed insights into the molecular structure and spectroscopic characteristics of compounds similar to this compound. These findings are crucial for understanding the physical properties and potential applications of such compounds (Batista et al., 2000); (Yu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-2-4-12(5-3-10)15-17-14(18-19-15)11-6-8-13(16)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMNVXEQKFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353770 | |
| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587006-12-0 | |
| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


